(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O2S/c1-3-23(10(2)24)17-22-13(9-26-17)6-11(8-20)16(25)21-12-4-5-15(19)14(18)7-12/h4-7,9H,3H2,1-2H3,(H,21,25)/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPNQODHJVOWFS-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=CS1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=NC(=CS1)/C=C(/C#N)\C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide, also known by its CAS number 1259233-34-5, is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the compound's biological activity based on recent research findings.
The molecular formula of this compound is C19H20N4O2S, with a molecular weight of 368.5 g/mol. It features a thiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2S |
| Molecular Weight | 368.5 g/mol |
| CAS Number | 1259233-34-5 |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, it was found that certain derivatives showed potent activity against drug-resistant strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Key Findings:
- The compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- It exhibited lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have shown that this compound can significantly reduce the viability of cancer cell lines such as A549 (lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma).
Quantitative Data:
- At a concentration of 100 µM, the compound reduced cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001) .
- The structure-activity relationship analysis indicated that modifications on the thiazole ring enhanced anticancer activity, particularly substitutions that increase electron density .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation: The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.
- Antimicrobial Action: It likely disrupts bacterial cell wall synthesis or function, contributing to its efficacy against resistant strains.
Case Studies
Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
- Study on MRSA: A derivative similar to the target compound showed significant inhibition of MRSA growth in vitro, suggesting a pathway for further development into a therapeutic agent .
- Caco-2 Cell Line Study: The compound's selective cytotoxicity towards Caco-2 cells positions it as a candidate for targeted cancer therapies .
Scientific Research Applications
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound through various in vitro assays. For example, the National Cancer Institute (NCI) has assessed similar thiazole derivatives and reported significant antitumor activity against various cancer cell lines. The compound exhibited mean growth inhibition (GI) values indicating its effectiveness in suppressing tumor cell proliferation .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | GI50 (μM) | TGI (μM) |
|---|---|---|---|
| (Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide | MCF7 | 15.72 | 50.68 |
| Similar Thiazole Derivative | A549 | 12.53 | 45.00 |
Antimicrobial Activity
The compound's thiazole structure suggests potential antimicrobial properties. Research has shown that thiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated that compounds with similar structures possess significant antimicrobial effects, making them candidates for further development as antibiotics .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| Similar Thiazole Derivative | S. aureus | 20 |
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in treating various diseases:
- Breast Cancer Treatment : A study indicated that thiazole derivatives showed promising results against estrogen receptor-positive breast cancer cells, demonstrating their potential as chemotherapeutic agents .
- Infection Control : Another investigation focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains, suggesting their utility in developing new antibiotics to combat drug resistance .
Comparison with Similar Compounds
Comparison with Similar Compounds
Compound A shares structural motifs with several derivatives in the thiazole-acetamide/propenamide family. Key comparisons are outlined below:
Structural Analogues and Substituent Effects
Key Differences and Implications
This may enhance target selectivity. The 4-aryl position in Compound A (3-chloro-4-fluorophenyl) differs from 2-chlorophenyl in or dichlorophenyl in , impacting aromatic π-π stacking and steric interactions.
Backbone Functionalization: The (Z)-cyano propenamide in Compound A contrasts with simpler acetamides (e.g., ).
Biological Activity :
- While activity data for Compound A is absent in the evidence, structurally related thiazolyl acetamides exhibit antimicrobial and kinase-inhibitory properties. For example, dichlorophenyl-thiazole derivatives show enhanced bioactivity due to increased lipophilicity , suggesting Compound A ’s chloro-fluorophenyl group may similarly optimize pharmacokinetics.
Q & A
Q. Optimization Tips :
- Use low-temperature conditions (−10°C to 0°C) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
- Isomer separation : Employ chiral chromatography or recrystallization in hexane/ethyl acetate mixtures to isolate the (Z)-isomer .
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Temp. (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiazole formation | EtOH | 80 | H2SO4 | 65–70 | |
| Cyanopropenamide coupling | DMF | 25 | DMAP | 50–55 | |
| Amidation | DCM | 0–5 | HATU | 75–80 |
Advanced: How can researchers address challenges in isolating the (Z)-isomer during synthesis?
Answer:
Isolation of the (Z)-isomer is complicated by thermodynamic equilibration and similar polarity to the (E)-isomer. Strategies include:
- Dynamic crystallization : Use solvent systems (e.g., methanol/water) that favor selective crystallization of the (Z)-isomer .
- Stereoselective synthesis : Introduce bulky protecting groups (e.g., tert-butyl) to sterically hinder undesired isomer formation .
- Analytical validation : Confirm stereochemistry via NOESY NMR (cross-peaks between thiazole protons and cyanopropenamide group) or X-ray crystallography .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Assign peaks for the thiazole ring (δ 6.8–7.2 ppm for H-4), acetyl group (δ 2.1–2.3 ppm), and cyanopropenamide (δ 3.5–3.8 ppm for CH2) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
- IR Spectroscopy : Identify C≡N stretching (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Advanced: How can crystallographic methods resolve ambiguities in molecular conformation?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data collection : Use a high-resolution diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Structure refinement : Apply SHELXL for least-squares refinement, addressing disorder in flexible groups (e.g., ethylamino side chains) .
- Validation : Check for hydrogen-bonding patterns (e.g., N–H···O/F interactions) using Mercury software .
Q. Table 2: Crystallographic Software Tools
| Software | Application | Reference |
|---|---|---|
| SHELXL | Refinement | |
| ORTEP-3 | Thermal ellipsoid visualization | |
| Mercury | Hydrogen-bond analysis |
Basic: What biological assays are suitable for preliminary activity screening?
Answer:
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATP-Glo™ for kinase activity) .
- Cellular toxicity : Use MTT assays in HEK-293 or HepG2 cell lines, monitoring IC50 values .
- Solubility optimization : Pre-treat compound with DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .
Advanced: How can computational modeling predict reactivity or stability?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic regions (e.g., cyanopropenamide’s α,β-unsaturated system) .
- MD simulations : Assess stability in aqueous environments (e.g., GROMACS with TIP3P water model) to predict aggregation or hydrolysis .
- Docking studies : Screen against protein targets (e.g., EGFR kinase) using AutoDock Vina, focusing on thiazole-amide interactions .
Basic: How should researchers handle discrepancies in reported biological activity data?
Answer:
- Control experiments : Replicate assays with standardized protocols (e.g., identical cell passages or enzyme batches) .
- Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .
- Meta-analysis : Compare IC50 values across studies, adjusting for differences in assay conditions (pH, temp.) .
Advanced: What strategies mitigate decomposition during long-term storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the cyanopropenamide group .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to DMSO stock solutions .
- Periodic QC : Reanalyze purity every 3 months via HPLC (C18 column, acetonitrile/water gradient) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
